molecular formula C10H12ClNS B1266359 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride CAS No. 19985-71-8

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No. B1266359
CAS RN: 19985-71-8
M. Wt: 213.73 g/mol
InChI Key: PVEKDTORMRYTRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride and related compounds involves several strategies, including copper(I) iodide-catalyzed reactions, palladium-catalyzed processes, and traditional organic synthesis routes. Notably, the synthesis of 2-amino-1-benzothiophenes can be achieved through methods starting from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, or (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

The molecular structure of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride reveals significant aspects of its reactivity and potential interactions. Studies involving structural analysis through X-ray diffraction and ab initio calculations provide insights into its conformational preferences and stability. The structural complexity allows for diverse chemical transformations, enabling the synthesis of targeted molecules for various applications (Téllez et al., 2013).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, including alkylation, ring closure, and heterocyclization, demonstrating its versatility as a synthetic intermediate. For instance, its reactivity with S-alkylated dithiocarbamic acid salts and aryl mercaptans leads to the formation of dithiocarbamates and thioethers, respectively, showcasing its utility in the synthesis of sulfur-containing compounds (Roman, 2013).

Scientific Research Applications

T-588 as a Cognitive Enhancer

T-588, a derivative of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride, has been identified as a cognitive enhancer. Research indicates that T-588 stimulates phosphorylation of extracellular signal-regulated kinases in the mouse hippocampus, suggesting its potential in enhancing cognitive functions (Yokoyama et al., 2003). Furthermore, T-588 showed ameliorative effects on place learning deficits induced by transient forebrain ischemia in rats, indicating its potential in improving cognitive functions following brain damage (Nakada et al., 2001).

Enhancement of Synaptic Plasticity

The compound T-588 has also been studied for its effects on synaptic plasticity. It was found to significantly augment the increase in population spike amplitude and field excitatory postsynaptic potential slope after inducing long-term potentiation in the dentate gyrus of freely moving rats, suggesting its role in enhancing synaptic plasticity (Yamaguchi et al., 2001).

Potential in Motor Neuron Diseases

T-588 has demonstrated potential in the treatment of motor neuron diseases. Studies show that it enhances acetylcholine release and exhibits neurotrophic activity for motor neurons in vivo, indicating its applicability for the treatment of diseases like amyotrophic lateral sclerosis and motor neuropathies (Iwasaki et al., 2004).

properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEKDTORMRYTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173782
Record name Benzo(b)thiophene-3-ethylamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

CAS RN

19985-71-8
Record name Benzo(b)thiophene-3-ethylamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ethylamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-3-ethanamine hydrochloride
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Synthesis routes and methods

Procedure details

To a slurry of lithium aluminium hydride (0.6 g, 15.16 mmol) in ether (25 mL) was added, under N2, a slurry of aluminium chloride (2.1 g, 15.1 mmol) in dry ether. After 5 min, a solution of 1-benzothien-3-ylacetonitrile (2.5, 14.4 mmol) in ether (25 mL) was slowly added over 10 min. Upon completion of the addition, the resulting reaction mixture was refluxed for 18 h, cooled and neutralized with 6N NaOH and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a syrup. 2-(1-Benzothien-3-yl)ethanamine hydrochloride was obtained by treating the syrup with a solution of methanolic HCl (1.5 g, 50%); 1H NMR (200 MHz, CDCl3): δ 1.43 (s, 2H), 3.00 (m, 4H), 7.11 (s, 1H), 7.36 (m, 2H), 7.72-7.86 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
Reaction Step One
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2.1 g
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reactant
Reaction Step Two
Quantity
14.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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